N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core linked to a thioacetamide group and a 4-methylcyclohexyl substituent.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-14-7-9-16(10-8-14)25-18(26)12-27-21-20-19(23-13-24-21)17(11-22-20)15-5-3-2-4-6-15/h2-6,11,13-14,16,22H,7-10,12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHRGSXMZNAZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide, identified by its CAS number 1421493-75-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃S, with a molecular weight of 380.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds with a pyrrolo[3,2-d]pyrimidine structure often exhibit anticancer properties through the inhibition of key metabolic pathways. For instance, studies have shown that related compounds can inhibit folate receptor α (FRα)-expressing tumor cells by disrupting nucleotide biosynthesis pathways, particularly through the inhibition of enzymes such as GARFTase and AICARFTase .
Anticancer Activity
This compound has shown promise in various in vitro studies:
- Inhibition of Tumor Cell Proliferation : In cell lines expressing FRα, this compound demonstrated significant antiproliferative effects. The mechanism involved S-phase accumulation and apoptosis induction, suggesting its potential as an antitumor agent .
- Dual Enzyme Inhibition : The compound acts as a dual inhibitor of GARFTase and AICARFTase, crucial enzymes in purine nucleotide synthesis. This dual action leads to ATP depletion in cancer cells, further enhancing its anticancer efficacy .
Study 1: Anticancer Efficacy
A study focused on the synthesis of 5-substituted pyrrolo[2,3-d]pyrimidines demonstrated that modifications to the structure could enhance cytotoxicity against cancer cells. The most active derivative inhibited cell growth significantly and was linked to apoptosis via metabolic pathway interference .
Study 2: Enzyme Inhibition Profiles
Research on related compounds indicated strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. This suggests potential applications beyond oncology, including treatments for conditions related to enzyme dysfunction .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[3,2-d]pyrimidine Cores
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide (L938-0089)
- Key Differences : Replaces the 4-methylcyclohexyl group with a 3,4-dimethoxyphenylethyl chain.
- Molecular Weight : 448.54 g/mol (C24H24N4O3S).
- Implications : The 3,4-dimethoxy group may enhance solubility or modulate receptor binding compared to the hydrophobic cyclohexyl group. This compound is available for screening (10 mg), suggesting its relevance in early-stage pharmacological studies .
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Key Differences: Incorporates a chromeno[2,3-d]pyrimidine core with an ethoxy group and 4-methylphenyl substituent.
- Synonym: ZINC2689877.
Analogues with Related Heterocyclic Cores
IWP2: N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]acetamide
- Core Structure: Thieno[3,2-d]pyrimidine with a tetrahydrofuran-like ring.
- Key Contrast: The benzothiazolyl group and thieno core may confer distinct target specificity compared to the pyrrolo-pyrimidine scaffold .
Epirimil: N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
Triazinoindole and Thiadiazole Derivatives
N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23)
- Core Structure: Triazino[5,6-b]indole.
- Synthesis: Prepared via coupling with 2-(4-aminophenyl)acetonitrile; purity >95%.
- Implications: The cyanomethyl group may enhance electrophilic reactivity, useful in covalent inhibitor design .
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5e)
Key Research Findings and Implications
- Substituent Effects : Bulky groups like 4-methylcyclohexyl may enhance target selectivity but reduce solubility, whereas methoxy or pyridinyl groups improve pharmacokinetics .
- Core Heterocycle Impact: Pyrrolo-pyrimidines and thieno-pyrimidines show divergent bioactivities (e.g., kinase vs. WNT inhibition), underscoring the importance of core structure in drug design .
- Synthetic Accessibility: Thioacetamide-linked compounds are frequently synthesized via nucleophilic substitution or coupling reactions, as seen in triazinoindole and thiadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
